molecular formula C15H19N3OS B12857456 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Cat. No.: B12857456
M. Wt: 289.4 g/mol
InChI Key: NWVRGFDNKFSBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylamino group, a thiazolyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction where a suitable phenylamine reacts with a halogenated precursor.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the amide group.

    Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of a propionamide group.

    2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-butyramide: Similar structure but with a butyramide group instead of a propionamide group.

Uniqueness

The uniqueness of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3OS/c1-9-5-6-13(7-10(9)2)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)

InChI Key

NWVRGFDNKFSBCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.